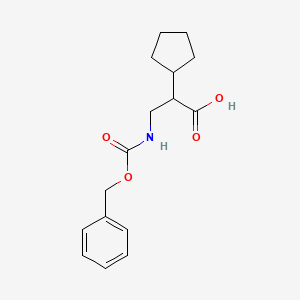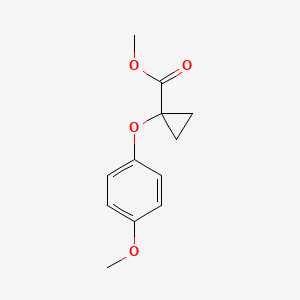
Methyl 1-(4-methoxyphenoxy)cyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(4-methoxyphenoxy)cyclopropanecarboxylate is an organic compound with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol . This compound is characterized by a cyclopropane ring attached to a carboxylate group and a 4-methoxyphenoxy group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-methoxyphenoxy)cyclopropanecarboxylate typically involves the reaction of 4-methoxyphenol with cyclopropanecarboxylic acid derivatives under specific conditions. One common method involves the esterification of cyclopropanecarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-methoxyphenoxy)cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted phenoxy and cyclopropane derivatives.
Scientific Research Applications
Methyl 1-(4-methoxyphenoxy)cyclopropanecarboxylate is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of Methyl 1-(4-methoxyphenoxy)cyclopropanecarboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors, modulating various biochemical pathways. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxylic acid: A simple cyclopropane derivative with a carboxylate group.
Methyl cyclopropanecarboxylate: Similar structure but lacks the 4-methoxyphenoxy group.
Cyclopropanemethanol: Contains a hydroxyl group instead of a carboxylate group.
Uniqueness
Methyl 1-(4-methoxyphenoxy)cyclopropanecarboxylate is unique due to the presence of both the cyclopropane ring and the 4-methoxyphenoxy group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H14O4 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
methyl 1-(4-methoxyphenoxy)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H14O4/c1-14-9-3-5-10(6-4-9)16-12(7-8-12)11(13)15-2/h3-6H,7-8H2,1-2H3 |
InChI Key |
NSZQXNQNLVOXEF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2(CC2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-4-[3-(3-nitrophenyl)-ureido]benzenesulfonyl chloride](/img/structure/B12994973.png)
![6-(1,3-Dimethyl-1H-pyrazol-4-yl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B12994980.png)
![Methyl 2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)acetate](/img/structure/B12994983.png)
![Azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B12994990.png)
![1-Cyclohexyl-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one](/img/structure/B12994995.png)
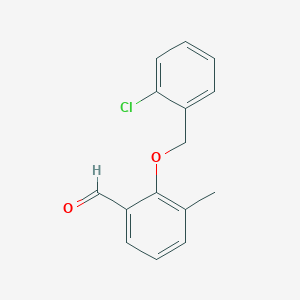
![3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)butanoic acid](/img/structure/B12995009.png)
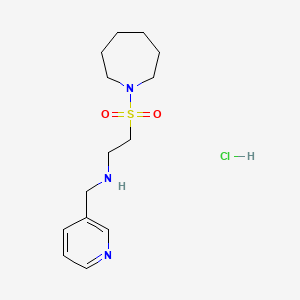

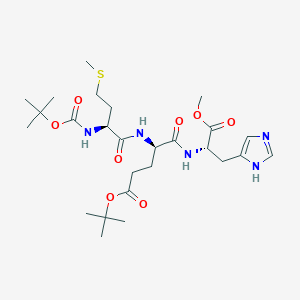
![3,3-Dimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione](/img/structure/B12995028.png)
![2-Oxa-7-azaspiro[4.4]nonan-4-ol](/img/structure/B12995035.png)
